molecular formula C7H11BrO2 B1601702 Methyl 1-bromocyclopentane-1-carboxylate CAS No. 51572-54-4

Methyl 1-bromocyclopentane-1-carboxylate

Cat. No. B1601702
CAS RN: 51572-54-4
M. Wt: 207.06 g/mol
InChI Key: YGWINKVROAENAL-UHFFFAOYSA-N
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Description

Methyl 1-bromocyclopentane-1-carboxylate is an organic compound that belongs to the class of cyclopentanes. It is a colorless liquid that is widely used in scientific research. This compound has various applications in the fields of medicine, biochemistry, and organic chemistry.

Scientific Research Applications

1. Reformatsky Reaction with 3-Aryl-2-Cyanoprop-2-Enamides

  • Application Summary: This compound is used in the Reformatsky reaction with 3-aryl-2-cyanoprop-2-enamides and their N-methyl derivatives .
  • Methods of Application: The reaction involves the use of zinc and the mentioned reagents . The specific experimental procedures and technical details are not provided in the source.
  • Results or Outcomes: The reaction afforded 10-aryl-6,8-dioxo-7-azaspiro[4.5]decane-9-carbonitriles and 10-aryl-7-methyl-6,8-dioxo-7-azaspiro[4.5]decane-9-carbonitriles, respectively .

2. Synthesis of Complex Organic Compounds

  • Application Summary: Methyl 1-bromocyclopentane-1-carboxylate is used with zinc and 2,6-bis(arylmethylene)cyclohexanones in the synthesis of various complex organic compounds.
  • Results or Outcomes: The reaction leads to the formation of various complex organic compounds.

3. Reformatsky Reaction with 1-Aryl-3-(2-Hydroxyphenyl)-Prop-2-En-1-Ones

  • Application Summary: This compound is used in the Reformatsky reaction with 1-aryl-3-(2-hydroxyphenyl)-prop-2-en-1-ones .
  • Results or Outcomes: The reaction afforded 6-substituted 4-(2-aryl-2-oxoethyl)-2H,4H-spiro[chromene-3,1’-cyclopentan]-2-ones . A probable reaction mechanism was proposed on the basis of DFT/TZVP quantum chemical calculations .

4. General Use in Organic Synthesis

  • Application Summary: Methyl 1-bromocyclopentane-1-carboxylate is a reagent used in organic synthesis .
  • Results or Outcomes: The outcomes depend on the specific reactions in which this compound is used .

5. Reformatsky Reaction with 1-Aryl-3-(2-hydroxyphenyl)prop-2-en-1-ones

  • Application Summary: This compound is used in the Reformatsky reaction with 1-aryl-3-(2-hydroxyphenyl)prop-2-en-1-ones .
  • Results or Outcomes: The reaction afforded 6-substituted 4-(2-aryl-2-oxoethyl)-2H,4H-spiro[chromene-3,1’-cyclopentan]-2-ones . A probable reaction mechanism was proposed on the basis of DFT/TZVP quantum chemical calculations .

6. Synthesis of New Bis(spiro-β-lactams)

  • Application Summary: Methyl 1-bromocyclopentane-1-carboxylate is used with zinc and N,N′-Bis(arylmethylidene)benzidines in the synthesis of new bis(spiro-β-lactams) .
  • Results or Outcomes: The reaction leads to the formation of new bis(spiro-β-lactams) .

properties

IUPAC Name

methyl 1-bromocyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO2/c1-10-6(9)7(8)4-2-3-5-7/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGWINKVROAENAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30501530
Record name Methyl 1-bromocyclopentane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30501530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-bromocyclopentane-1-carboxylate

CAS RN

51572-54-4
Record name Methyl 1-bromocyclopentane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30501530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1-bromocyclopentane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
EA Nikiforova, DV Baibarodskikh, NF Kirillov… - Russian Journal of …, 2019 - Springer
… present work was to study the reaction of 1-aryl-3-(2-hydroxy-5-R-phenyl)prop-2-en-1-ones 2a–2l with Reformatsky enolate 1 derived from methyl 1-bromocyclopentane-1-carboxylate. …
Number of citations: 4 link.springer.com
NF Kirillov, EA Nikiforova, SN Shurov - Russian Journal of Organic …, 2014 - Springer
Reformatsky reaction of methyl 1-bromocyclopentane-1-carboxylic acid with 3-aryl-2-cyanoprop-2-enamides and their N-methyl derivatives afforded 10-aryl-6,8-dioxo-7-azaspiro[4.5]…
Number of citations: 3 link.springer.com
EA Nikiforova, NF Kirillov, DV Baibarodskikh - Russian Journal of Organic …, 2019 - Springer
The reaction of 3-(3-arylpropenoyl)-2H-chromen-2-ones with methyl 1-bromocyclopentane-1-carboxylate and zinc resulted in the isolation, after hydrolysis of the reaction mixture, …
Number of citations: 1 link.springer.com
NF Kirillov, EA Nikiforova, DV Baibarodskikh… - Journal of …, 2019 - hindawi.com
… Interaction of the Reformatsky reagents, prepared from methyl 1-bromocyclopentane-1-carboxylate or methyl 1bromocyclohexane-1-carboxylate, with N,N′-bis(arylmethylidene)…
Number of citations: 5 www.hindawi.com
K Undheim - Synthesis, 2014 - thieme-connect.com
… [73] Reformatsky reactions of methyl 1-bromocyclopentane-1-carboxylate with arylhydrazones provide 3-aryl-2-phenylamino-2-azaspiro[3.4]octan-1-ones 262. With the …
Number of citations: 35 www.thieme-connect.com
ЕА Никифорова, НФ Кириллов… - Журнал органической …, 2019 - elibrary.ru
В результате взаимодействия 3-(3-арилпропеноил)-2 H-хромен-2-онов с метиловым эфиром 1-бромциклопентанкарбоновой кислоты и цинком после гидролиза реакционной …
Number of citations: 1 elibrary.ru
ЕА Никифорова, НФ Кириллов - … Пермского университета. Серия …, 2016 - cyberleninka.ru
В обзоре рассмотрено получение спирогетероциклических соединений, обладающих анальгетиче-ской активностью посредством реакции алициклических реактивов …
Number of citations: 1 cyberleninka.ru
ЕА Никифорова, ДВ Байбародских… - Журнал органической …, 2019 - elibrary.ru
Взаимодействием реактива Реформатского, полученного из метил 1-бромциклопентанкарбоксилата и цинка с 1-арил-3-(2-гидроксифенил) проп-2-енонами, получены 4-(2-…
Number of citations: 2 elibrary.ru

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